Deacetylasperulosidic acid
Overview
Description
Deacetylasperulosidic acid is an iridoid compound found in a few medicinal plants, such as Morinda citrifolia . Some in vitro and in vivo bioactivities of DAA include anti-inflammatory, analgesic, anti-cancer, antioxidant, anti-arthritic, anti-mutagenic, anti-clastogenic, and hepatoprotection .
Synthesis Analysis
Changes in the content of DAA were confirmed by fermentation, and a high-performance liquid chromatography-photodiode array (HPLC-PDA) analysis method for measuring analytes was developed and validated . The coefficient of determination of the calibration curve for bioactive compounds showed linearity (R² ≥ 0.9999). LOD and LOQ were in the range 0.04–0.97 and 0.13–2.95 μg/mL, respectively .Molecular Structure Analysis
The molecular formula of DAA is C16H22O11 . Its average mass is 390.339 Da and its monoisotopic mass is 390.116211 Da .Physical And Chemical Properties Analysis
DAA is a monoterpene glycoside . More research is needed to fully understand its physical and chemical properties.Scientific Research Applications
Role in Lysine Acetylation :
- Deacetylasperulosidic acid is understood to be involved in lysine acetylation, a crucial post-translational modification affecting protein function and gene expression. Studies indicate that lysine acetylation targets a wide range of proteins and is implicated in numerous cellular functions including chromatin remodeling, cell cycle regulation, and gene expression (Choudhary et al., 2009).
Antioxidant Activity :
- Research on Morinda citrifolia (noni) fruit, which contains Deacetylasperulosidic acid, has shown that it exhibits significant antioxidant activity. This effect is attributed to the increase in superoxide dismutase activity, suggesting a potential role for Deacetylasperulosidic acid in oxidative stress management (Ma et al., 2013).
Potential in Cancer Therapy :
- Deacetylasperulosidic acid may have implications in cancer therapy due to its influence on histone acetylation. Inhibitors of histone deacetylases, which could potentially include deacetylasperulosidic acid, have been shown to induce growth arrest, differentiation, and apoptotic cell death of transformed cells, suggesting a therapeutic role in cancer treatment (Marks et al., 2000).
Implications in Epigenetic Modulation :
- The compound may be involved in epigenetic modulation through its interaction with histone deacetylases. Histone deacetylases regulate gene expression by removing acetyl groups from histones, impacting chromatin structure and transcription. This process is integral to various biological functions and diseases, including cancer (Seto & Yoshida, 2014).
Role in Immune Regulation :
- Deacetylasperulosidic acid could be relevant in immune regulation. Histone deacetylases, which it may influence, have been identified as regulators of inflammation and immunity. HDAC inhibitors are therapeutic in several inflammatory diseases but also have complex roles in immune responses (Shakespear et al., 2011).
Safety And Hazards
properties
IUPAC Name |
(1S,4aS,5S,7aS)-5-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O11/c17-2-5-1-7(19)10-6(14(23)24)4-25-15(9(5)10)27-16-13(22)12(21)11(20)8(3-18)26-16/h1,4,7-13,15-22H,2-3H2,(H,23,24)/t7-,8+,9+,10-,11+,12-,13+,15-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVXWFPTVHBWJOU-YYFGDFGFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2C(C1O)C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C([C@@H]2[C@H]([C@H]1O)C(=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10931538 | |
Record name | (1S,4aS,5S,7aS)-1-(beta-D-Glucopyranosyloxy)-5-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10931538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Deacetylasperulosidic acid | |
CAS RN |
14259-55-3 | |
Record name | Deacetylasperulosidic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14259-55-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 10-Deacetylasperulosidic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014259553 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1S,4aS,5S,7aS)-1-(beta-D-Glucopyranosyloxy)-5-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10931538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DESACETYLASPERULOSIDIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00399V6E44 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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